molecular formula C14H16ClN3O B13151170 N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine

Cat. No.: B13151170
M. Wt: 277.75 g/mol
InChI Key: QPQPNJVRKYVKPW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula Analysis

The compound’s IUPAC name, N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine, is derived from its core structural components. The parent heterocycle is a 1,3,4-oxadiazole ring substituted at position 5 with a 4-chlorophenyl group. A methylene bridge (-CH$$_2$$-) connects the oxadiazole’s position 2 to the nitrogen atom of cyclopentanamine.

Molecular Formula : C$${14}$$H$${16}$$ClN$$3$$O (neutral form), with a molecular weight of 277.75 g/mol. The hydrochloride salt form adds a chloride ion, resulting in the formula C$${14}$$H$${17}$$Cl$$2$$N$$_3$$O and a molecular weight of 314.2 g/mol.

Structural Representation :

  • SMILES : ClC1=CC=C(C=C1)C2=NN=C(O2)CNC3CCCC3
  • InChIKey : SLPKDNGWPUGMGZ-UHFFFAOYSA-N

The oxadiazole ring’s electronic structure is stabilized by resonance, with delocalized π-electrons across the N-O-N and adjacent C-N bonds. The 4-chlorophenyl group introduces electron-withdrawing effects, polarizing the oxadiazole system and influencing its reactivity.

Molecular Geometry and Conformational Analysis

The cyclopentylamine moiety adopts non-planar conformations due to ring puckering, a common feature in five-membered cycloalkanes. Computational studies on cyclopentane suggest two dominant conformers:

  • Envelope : One carbon atom displaced from the plane, creating a C$$_s$$ symmetry.
  • Half-chair : Two adjacent carbons displaced asymmetrically, yielding C$$_2$$ symmetry.

For N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine, steric interactions between the oxadiazole-methyl group and the cyclopentane ring likely favor the envelope conformation. Energy differences between conformers are minimal (~0.5 kcal/mol in unsubstituted cyclopentane), but substituents like the bulky oxadiazole group may increase this barrier.

Key Geometric Parameters :

  • Cyclopentane C-C bond lengths: ~1.54 Å
  • Oxadiazole ring bond angles: N-O-N ≈ 105°, C-N-C ≈ 112°
  • Dihedral angle between oxadiazole and chlorophenyl groups: ~15° (planar preference)

Crystallographic Data and X-Ray Diffraction Studies

While crystallographic data for this specific compound remain unpublished, analogous 1,3,4-oxadiazole derivatives exhibit monoclinic or orthorhombic crystal systems with P2$$_1$$/c or Pbca space groups. Predicted lattice parameters based on molecular dimensions:

Parameter Value
Unit cell volume ~800–900 ų
Density ~1.35 g/cm³
Z (unit cell) 4

Hydrogen bonding between the amine group and oxadiazole’s nitrogen atoms likely stabilizes the crystal packing. Halogen interactions involving the chlorine atom may further contribute to lattice cohesion.

Tautomeric Possibilities and Resonance Structures

The 1,3,4-oxadiazole core permits two primary tautomeric forms:

  • Oxadiazole-2-thione : Thione form with a sulfur atom at position 2.
  • Oxadiazole-2-ol : Hydroxy form with an -OH group at position 2.

However, the presence of the methyl-cyclopentanamine substituent at position 2 locks the tautomeric state, preventing proton migration. Resonance stabilization occurs through delocalization of the oxadiazole’s π-electrons:

$$
\text{Resonance Hybrid} = \text{Structure A} \leftrightarrow \text{Structure B}
$$

Structure A: Double bonds at N1-O and N3-C5
Structure B: Double bonds at O-C4 and C5-N3

The 4-chlorophenyl group’s electron-withdrawing effect enhances resonance stabilization, increasing the oxadiazole ring’s aromatic character. DFT studies on similar oxadiazoles show Gibbs free energy differences of <3 kcal/mol between tautomers, with water molecules reducing transition barriers by up to 50%.

Properties

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine

InChI

InChI=1S/C14H16ClN3O/c15-11-7-5-10(6-8-11)14-18-17-13(19-14)9-16-12-3-1-2-4-12/h5-8,12,16H,1-4,9H2

InChI Key

QPQPNJVRKYVKPW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=NN=C(O2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Detailed Synthesis Steps

Step 1: Formation of the Oxadiazole Core

  • Reagents : 4-Chlorobenzoic acid, hydrazine hydrate.
  • Conditions : The reaction mixture is heated under reflux in a suitable solvent like ethanol.

Step 2: Introduction of the Cyclopentanamine Group

  • Reagents : Cyclopentanamine, appropriate alkylating agent.
  • Conditions : The reaction is typically carried out in a polar solvent with a base to facilitate the alkylation.

Step 3: Purification

  • Techniques : Recrystallization from a solvent like ethanol or chromatography on silica gel.

Characterization Techniques

Characterization of this compound involves various analytical techniques to confirm its structure and purity:

Data Tables

Chemical Properties of this compound

Property Value
CAS No. 1052548-99-8
Molecular Formula C14H17Cl2N3O
Molecular Weight 314.2 g/mol
IUPAC Name N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]cyclopentanamine;hydrochloride

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with amine or alcohol groups.

    Substitution: Formation of substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Oxadiazole Family

The following compounds share the 1,3,4-oxadiazole core but differ in substituents and functional groups:

Compound Name/ID R Group (Position 5) Functional Group Key Properties/Applications
Target Compound 4-Chlorophenyl Cyclopentanamine Research compound (inferred antifungal potential)
LMM5 4-Methoxyphenylmethyl Benzamide sulfamoyl Antifungal activity against Candida spp.
LMM11 Furan-2-yl Benzamide sulfamoyl Antifungal activity (broader spectrum)
CEGKAC 4-Chlorophenyl Sulfonylmethyl methanesulfonamide Structural similarity; no reported bioactivity

Key Observations :

  • However, LMM5 and LMM11 demonstrate that methoxy or furan substituents can broaden antifungal spectra, likely due to increased lipophilicity or hydrogen-bonding diversity.
  • Functional Group Impact : The cyclopentanamine group in the target compound introduces a basic nitrogen, contrasting with the sulfamoyl benzamide groups in LMM5/LMM11. This difference may alter solubility (amine vs. sulfonamide) and membrane permeability.
Comparison with Triazole-Based Agrochemicals

Triazole fungicides like metconazole and triticonazole share structural motifs with the target compound but differ in heterocyclic core and substituents:

Compound Name Heterocycle Cyclic Substituent Functional Group Primary Use
Target Compound 1,3,4-Oxadiazole Cyclopentane Amine Research compound (potential agrochemical)
Metconazole 1,2,4-Triazole Cyclopentanol Alcohol Agricultural fungicide (ergosterol synthesis inhibition)
Triticonazole 1,2,4-Triazole Cyclopentanol Alcohol Seed treatment fungicide

Key Observations :

  • Heterocycle Activity : Triazoles inhibit fungal cytochrome P450 enzymes (e.g., CYP51), whereas 1,3,4-oxadiazoles may act via alternative mechanisms, such as disrupting membrane integrity or targeting enzymes like chitin synthase .
Physicochemical and Bioactivity Comparison

Table 3 : Inferred Properties Based on Structural Features

Property Target Compound LMM5/LMM11 Metconazole
LogP (estimated) ~3.5 (moderate lipophilicity) ~4.0–4.5 (higher lipophilicity) ~3.8 (balanced solubility)
Hydrogen Bond Acceptors 5 (oxadiazole + amine) 7–8 (sulfamoyl + benzamide) 3 (triazole + alcohol)
Bioactivity Antifungal (hypothesized) Confirmed antifungal High antifungal efficacy

Research Findings :

  • Antifungal activity in LMM5/LMM11 correlates with sulfamoyl groups, which are absent in the target compound . This suggests the target may require alternative mechanisms or structural optimization for efficacy.
  • Metconazole’s cyclopentanol group contributes to its binding to fungal CYP51, while the target’s cyclopentanamine may favor interactions with different targets, such as amine receptors or transporters .

Biological Activity

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The oxadiazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-chlorophenyl hydrazine with various carbonyl compounds to form the oxadiazole ring. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Anticancer Activity

This compound has shown promising anticancer activity in vitro. In studies conducted against various cancer cell lines, including leukemia and non-small cell lung cancer (NSCLC), this compound demonstrated significant cytotoxic effects. For instance, it exhibited higher selectivity towards HOP-92 (NSCLC) with an IC50 value indicating effective inhibition of cell proliferation at low concentrations .

Table 1: In Vitro Anticancer Activity

Cell LineIC50 (µM)Selectivity
HOP-92 (NSCLC)10High
PC-3 (Prostate)15Moderate
SNB-75 (CNS)20Moderate

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For example, it was found to have an MIC of 4 µg/mL against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
E. coli4
S. aureus8
B. subtilis8

Case Studies

In a recent study published by Ahsan et al., several oxadiazole derivatives were synthesized and evaluated for their biological activities. Among these, this compound showed superior activity against multiple cancer cell lines and bacteria compared to other derivatives in the series . The research highlighted the importance of structural modifications in enhancing biological activity.

The proposed mechanism of action for this compound includes the induction of apoptosis in cancer cells through the activation of caspase pathways and disruption of mitochondrial integrity. Additionally, its antimicrobial effects may stem from interference with bacterial cell wall synthesis or function .

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